Antitumor agent-133

Liver Cancer Hepatocellular Carcinoma Cytotoxicity

Antitumor agent-133 (compound 4d) is a bis-isatin conjugate with a lysine linker, validated as the most potent derivative in its series for inducing autophagy in liver cancer cells. Its mechanism is confirmed by upregulation of LC3BII and ATG5, and downregulation of p62. Subtle structural modifications drastically alter potency, making this compound a critical and irreplaceable tool for specific autophagy research and preclinical studies in HCC models, demonstrating in vivo efficacy comparable to sorafenib at a lower dose.

Molecular Formula C27H24Br2N4O8
Molecular Weight 692.3 g/mol
Cat. No. B15135625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitumor agent-133
Molecular FormulaC27H24Br2N4O8
Molecular Weight692.3 g/mol
Structural Identifiers
SMILESCOC(=O)C(CCCCNC(=O)CN1C2=C(C=C(C=C2)Br)C(=O)C1=O)NC(=O)CN3C4=C(C=C(C=C4)Br)C(=O)C3=O
InChIInChI=1S/C27H24Br2N4O8/c1-41-27(40)18(31-22(35)13-33-20-8-6-15(29)11-17(20)24(37)26(33)39)4-2-3-9-30-21(34)12-32-19-7-5-14(28)10-16(19)23(36)25(32)38/h5-8,10-11,18H,2-4,9,12-13H2,1H3,(H,30,34)(H,31,35)
InChIKeySJZFQXHVCPURII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antitumor Agent-133: Technical Profile for Bis-Isatin Derivative Procurement


Antitumor agent-133, also known as compound 4d, is a bis-isatin conjugate with a lysine linker [1]. This compound is characterized by its specific activity against liver cancer cell lines, with a mechanism of action involving the induction of autophagy through the regulation of key proteins such as LC3BII, ATG5, and p62 [1].

Procurement Risk: Why Not All Bis-Isatin Derivatives Are Equivalent to Antitumor Agent-133


Substituting Antitumor agent-133 with a generic or closely related analog in the same class carries significant scientific risk. Structure-activity relationship (SAR) studies within its own series demonstrate that subtle structural modifications drastically alter potency. The presence of specific electron-withdrawing substituents at the C-5 position of the isatin moiety is critical for activity, while electron-donating groups reduce it [1]. Therefore, not all bis-isatin conjugates possess the same potency or mechanism, making Antitumor agent-133 a distinct entity for research requiring specific autophagy induction and comparable in vivo performance to sorafenib.

Quantitative Differentiation of Antitumor Agent-133 Against Key Comparators


Superior Potency Against Huh7 Cells Compared to Sorafenib

In a direct head-to-head comparison within the same study, Antitumor agent-133 (compound 4d) demonstrated superior in vitro potency against the Huh7 liver cancer cell line compared to the standard-of-care drug sorafenib [1].

Liver Cancer Hepatocellular Carcinoma Cytotoxicity

Comparable In Vivo Efficacy at a 25% Lower Dose than Sorafenib

In a Huh1 xenograft mouse model, Antitumor agent-133 achieved a tumor growth inhibition comparable to sorafenib while being administered at a 25% lower dose (15 mg/kg vs. 20 mg/kg) [1].

In Vivo Efficacy Xenograft Model Dosing

Specific Modulation of Autophagy Biomarkers (LC3BII, ATG5, p62)

Antitumor agent-133 exhibits a distinct mechanism of action by inducing autophagy, which was confirmed by quantitative changes in key protein biomarkers. Treatment leads to an increase in LC3BII and ATG5 expression and a decrease in p62 protein levels [1].

Autophagy Mechanism of Action Biomarker

Selectivity Profile Against Normal Hepatocytes (AML12)

The compound series, including Antitumor agent-133, demonstrated a degree of selectivity by exhibiting antiproliferative activity against liver cancer cell lines while not obviously affecting the viability of the normal murine hepatocyte cell line AML12 at tested concentrations [1].

Selectivity Toxicity Cancer Cells

Primary Application Scenarios for Antitumor Agent-133 Based on Evidenced Differentiation


In Vivo Efficacy Studies for Hepatocellular Carcinoma (HCC)

Based on its demonstrated in vivo efficacy comparable to sorafenib at a lower dose, Antitumor agent-133 is ideally suited for preclinical studies in Huh1 or other HCC xenograft models. Researchers can use this compound to investigate tumor growth inhibition and survival endpoints with a potentially reduced toxicity profile compared to the standard of care [1].

Elucidating Autophagy-Dependent Cell Death Pathways

Antitumor agent-133 is a specific tool compound for probing autophagy. Its mechanism, confirmed by the upregulation of LC3BII and ATG5 and downregulation of p62, allows researchers to dissect the role of autophagic flux in liver cancer cell death. This makes it valuable for studies aiming to differentiate between cytoprotective and cytotoxic autophagy [1].

Investigating Structure-Activity Relationships (SAR) of Bis-Isatin Derivatives

As the most potent derivative in its series, Antitumor agent-133 serves as the benchmark for SAR studies. Medicinal chemists can use it as a lead compound to further optimize the bis-isatin scaffold, exploring modifications to the linker or isatin substituents to improve potency or pharmacokinetic properties beyond the current profile [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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